molecular formula C20H16O4 B14493546 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione CAS No. 64198-81-8

4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione

Cat. No.: B14493546
CAS No.: 64198-81-8
M. Wt: 320.3 g/mol
InChI Key: JJCLQCKNLFCARU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and oxo groups, as well as a phenylbutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1,2-dione with a phenylbutyl ketone derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of nitro, sulfo, and halo derivatives.

Scientific Research Applications

4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(3-oxo-1-phenylbutyl)coumarin: Known for its anticoagulant properties.

    4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one: Exhibits similar chemical reactivity but with a sulfur-containing ring.

    4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one: Shares structural similarities but differs in its biological activity.

Uniqueness

4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione stands out due to its unique naphthalene-based structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

64198-81-8

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione

InChI

InChI=1S/C20H16O4/c1-12(21)11-16(13-7-3-2-4-8-13)17-18(22)14-9-5-6-10-15(14)19(23)20(17)24/h2-10,16,22H,11H2,1H3

InChI Key

JJCLQCKNLFCARU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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